molecular formula C15H22ClNO2 B133564 (S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride CAS No. 851764-85-7

(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride

Cat. No. B133564
M. Wt: 283.79 g/mol
InChI Key: ZNSNAOXTBUHNKX-IODNYQNNSA-N
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Description

“(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride” is a complex organic compound. It contains a phenyl group (a benzene ring), a piperidinyl group (a six-membered ring containing nitrogen), and an ethyl acetate group (an ester). The presence of the “(S)” notation indicates that the compound has chirality, meaning it has a specific three-dimensional arrangement of atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the chiral centers. The “(S)” notation suggests that the compound has a specific three-dimensional configuration .


Chemical Reactions Analysis

The compound could undergo a variety of reactions depending on the conditions. For example, the ester group could be hydrolyzed to form an alcohol and a carboxylic acid . The phenyl group might undergo electrophilic aromatic substitution, and the piperidine ring could participate in reactions involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group could affect its solubility, while the aromatic phenyl group could contribute to its UV/Vis absorption spectrum .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for its potential uses in medicine, materials science, or other fields .

properties

IUPAC Name

ethyl (2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H/t13-,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSNAOXTBUHNKX-IODNYQNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]([C@@H]1CCCCN1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride

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